molecular formula C8H7FN2O3 B181357 N-(2-fluoro-5-nitrophenyl)acetamide CAS No. 454-07-9

N-(2-fluoro-5-nitrophenyl)acetamide

Cat. No. B181357
CAS RN: 454-07-9
M. Wt: 198.15 g/mol
InChI Key: PXJGUIPZTSDKMY-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-nitrophenyl)acetamide (FNPA) is an important synthetic compound used in a variety of scientific research applications. FNPA is a nitrophenyl compound that is used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a fluorescent probe in imaging studies. FNPA has a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has shown potential against Klebsiella pneumoniae .
    • Method of Application : The study aimed to investigate the in vitro antibacterial activity of this molecule on K. pneumoniae, evaluating whether the presence of the chloro atom improves this effect .
    • Results : The substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .
  • Scientific Field: Pharmaceutical Sciences

    • Application : Indole derivatives, which are structurally similar to “N-(2-fluoro-5-nitrophenyl)acetamide”, have been found to possess various biological activities .
    • Method of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJGUIPZTSDKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381431
Record name N-(2-fluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)acetamide

CAS RN

454-07-9
Record name N-(2-Fluoro-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-fluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g (32 mmol) of 2-fluoro-5-nitroaniline were admixed with 10 ml (110 mmol) of acetic anhydride and 0.1 ml of conc. sulfuric acid and stirred at 100° C. for 1.5 hours. The solution was added to 100 ml of ice/water, and the precipitate which formed was filtered off and washed with water. The crude product was purified by chromatography (1:1 ethyl acetate/heptane) on silica gel (yield 5.4 g, 85%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Acetic anhydride (8.0 mL) was added dropwise over a period of 10 minutes to a mixture of 2-fluoro-5-nitrophenylamine (7.8 g) and acetic acid (50 mL) at reflux. The resulting mixture was heated at reflux for 30 minutes and cooled to 40° C. The mixture was poured into cold water (800 mL) and the resulting precipitate collected by filtration, washed with 1.0 M aqueous hydrochloric acid and water and dried to give title compound as a light brown solid, 9.2 g.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AMD AI - Tikrit Journal of Pharmaceutical Sciences, 2016 - tjphs.tu.edu.iq
Arylamine compounds were reacted with chloro acetyl chloride to convert the amino group to amide (compounds-1, 4, 7) these later compounds allowed to reacts with arylamino to …
Number of citations: 2 tjphs.tu.edu.iq
X Yang, HW Ong, RJ Dickmander, JL Smith, JW Brown… - bioRxiv, 2023 - biorxiv.org
3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, including the chemical probe SGC-CK2-1, are potent and selective inhibitors of CSNK2A in cells but have limited utility in …
Number of citations: 1 www.biorxiv.org
H Behbehani, HM Ibrahim… - ARKIVOC: Online Journal …, 2010 - researchgate.net
A variety of new pyrazolo [1, 5-a] pyrimidines has been prepared as potential drugs for the treatment of insomnia. The general synthetic route used for this purpose involves the …
Number of citations: 24 www.researchgate.net
S Han, Y Sang, Y Wu, Y Tao, C Pannecouque… - European Journal of …, 2020 - Elsevier
The fragment hopping approach is widely applied in drug development. A series of diarylpyrimidines (DAPYs) were obtained by hopping the thioacetamide scaffold to novel human …
Number of citations: 10 www.sciencedirect.com

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